Picomolar CD73 Binding Affinity (Ki) Differentiates AB-680 from Antibody-Based Inhibitors
AB-680 exhibits a Ki of 4.9–5 pM for human CD73, representing a level of target engagement that is orders of magnitude more potent than achievable with monoclonal antibody inhibitors due to fundamental differences in binding stoichiometry and mechanism. While antibodies such as Oleclumab (MEDI9447) and CPI-006 have reported IC50 values in the nanomolar range (e.g., Oleclumab IC50 = 0.6 nM in cell-free assays), AB-680's Ki is approximately 100-fold lower [1]. This difference arises from the small molecule's ability to directly occlude the enzyme active site, whereas antibodies typically function via steric hindrance or receptor internalization [2].
| Evidence Dimension | CD73 Inhibition Potency (Binding Affinity) |
|---|---|
| Target Compound Data | Ki = 4.9–5 pM |
| Comparator Or Baseline | Anti-CD73 mAbs (Oleclumab): IC50 ~0.6 nM; other mAbs generally >0.1 nM |
| Quantified Difference | AB-680 Ki is approximately 100-fold lower (more potent) than reported mAb IC50 values |
| Conditions | Human CD73 enzyme assay; Ki determined via kinetic analysis |
Why This Matters
For procurement, this extreme potency translates to lower required doses and potential for sustained target coverage in vivo, reducing cost per effective dose.
- [1] Lawson KV, et al. Discovery of AB680: A Potent and Selective Inhibitor of CD73. J Med Chem. 2020;63(19):11448-11468. View Source
- [2] Bowman CE, et al. An Exceptionally Potent Inhibitor of Human CD73. Biochemistry. 2019;58(31):3331-3334. View Source
